molecular formula C18H21N3O5 B2613568 1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 1705996-77-5

1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B2613568
CAS No.: 1705996-77-5
M. Wt: 359.382
InChI Key: ODQXSHQPIMCGMT-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a pyrazole ring via a methyl group. The pyrazole nitrogen is further substituted with an acetamide-oxygenated isopropyl acetate moiety. The acetate group may influence metabolic stability and bioavailability compared to ethyl esters in related compounds.

Properties

IUPAC Name

[1-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-12(22)26-18(2,3)17(23)20-13-8-19-21(9-13)10-14-11-24-15-6-4-5-7-16(15)25-14/h4-9,14H,10-11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQXSHQPIMCGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NC1=CN(N=C1)CC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound contains several notable structural features:

  • Dihydrobenzo[b][1,4]dioxin moiety : This part of the molecule is known for its diverse biological activities.
  • Pyrazole ring : A common scaffold in medicinal chemistry associated with various pharmacological effects.

The molecular formula is C22H24N4O4C_{22}H_{24}N_{4}O_{4}, and it has a molecular weight of approximately 396.45 g/mol.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of compounds containing the pyrazole structure. Specifically, derivatives of 1,3-diarylpyrazoles have shown significant activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with effective concentrations (EC50) reported in the low micromolar range (2.23 µM for certain derivatives) .

Cytotoxicity

While exploring the biological activity of similar compounds, it was found that many exhibit cytotoxic effects. For instance, a study reported cytotoxicity values in MRC-5 cells ranging from 20–64 µM for various pyrazole derivatives . This raises concerns regarding the therapeutic window of such compounds and necessitates further investigation into their safety profiles.

Alpha(2)-Adrenoceptor Antagonism

Another aspect of interest is the alpha(2)-adrenoceptor antagonism exhibited by related compounds. Substituted derivatives have been shown to bind effectively to alpha(2)-adrenergic receptors, which are implicated in various neurodegenerative diseases . This suggests potential applications in treating conditions like Parkinson's and Alzheimer's diseases.

Study 1: Antiparasitic Efficacy

A high-throughput screening (HTS) campaign identified several pyrazole derivatives as hits for autophagy induction and antiparasitic activity. Compounds were tested against T. cruzi and Leishmania infantum, demonstrating low micromolar potencies without significant cytotoxicity to human cells .

CompoundEC50 (μM)Target ParasiteCytotoxicity
Compound A2.23T. cruziNon-toxic
Compound B5.00Leishmania infantumLow toxicity

Study 2: Receptor Binding Affinity

Research on alpha(2)-adrenoceptor antagonists revealed that certain derivatives not only bind effectively but also exhibit central nervous system effects post-administration. For example, compound 33g demonstrated potent binding affinity with implications for neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name/ID Core Structure Key Functional Groups Notable Substituents
Target Compound Pyrazole + dihydrobenzodioxin Acetate ester, amide, methyl-propan-2-yl Dihydrobenzodioxin (oxygen-rich bicyclic system)
Compound 14 (Ethyl-1-(dibenzothiepin)ethyl-pyrazole) Pyrazole + dibenzothiepin Ethyl ester, ketone, sulfur-containing dibenzothiepin Dibenzothiepin (sulfur-containing fused ring)
Compound 15 (Ethyl-1-(2-phenylpropan-2-yl)-pyrazole) Pyrazole + phenylpropan-2-yl Ethyl ester, branched alkyl chain 2-Phenylpropan-2-yl (bulky aromatic alkyl group)
Compound 4g/4h (Coumarin derivatives) Pyrazolone + coumarin + benzodiazepine Tetrazole, coumarin (chromophore), benzodiazepine/oxazepine Coumarin (fluorescent moiety), tetrazole (nitrogen-rich heterocycle)

Key Observations :

  • The dihydrobenzodioxin in the target compound provides a polar, oxygenated scaffold distinct from sulfur-containing dibenzothiepin (Compound 14) or non-polar alkyl chains (Compound 15). This may enhance water solubility compared to Compound 14 .
  • Unlike coumarin-based derivatives (Compounds 4g/4h), the target lacks a chromophore or tetrazole ring, suggesting divergent bioactivity and target selectivity .

Key Observations :

Bioactivity and Mode of Action

highlights that bioactivity profiles strongly correlate with structural similarity. Compounds with shared cores (e.g., pyrazole) but divergent substituents cluster into distinct bioactivity groups . For example:

  • Dibenzothiepin-containing compounds (e.g., Compound 14) may target kinases or sulfur-interacting enzymes.
  • Bulky alkyl/aryl substituents (e.g., Compound 15) could enhance lipophilicity, favoring membrane penetration.
  • The target compound’s dihydrobenzodioxin moiety may confer selectivity for oxidative stress-related targets (e.g., cytochrome P450 enzymes) due to its electron-rich nature.

Q & A

Q. What are the optimal synthetic routes for preparing the compound with high purity?

The synthesis involves multi-step reactions, including coupling of the pyrazole and dihydrobenzodioxin moieties. Key steps include:

  • Coupling reaction : Use dimethyl sulfoxide (DMSO) as a solvent at 80–100°C for 12–24 hours to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate intermediates .
  • Final acetylation : React the intermediate with acetyl chloride in anhydrous dichloromethane under nitrogen, monitored by TLC . Yield optimization requires precise temperature control and inert atmospheres to prevent side reactions.

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

A combination of spectroscopic and chromatographic methods is critical:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra in DMSO-d6 to verify substituent positions and confirm the absence of unreacted precursors .
  • Mass spectrometry : High-resolution ESI-MS (positive mode) to validate molecular weight (±2 ppm accuracy) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Q. What experimental conditions ensure stability during storage and handling?

Stability studies should include:

  • Thermal analysis : Conduct DSC and TGA to determine decomposition temperatures (typical heating rate: 10°C/min under nitrogen) .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dihydrobenzodioxin moiety .
  • Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetate group .

Q. What in vitro assays are suitable for initial bioactivity screening?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cell viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48-hour exposure .
  • Binding affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., immobilized BSA for preliminary screening) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s mechanism of action and target selectivity?

Integrate molecular docking and density functional theory (DFT) :

  • Docking simulations : Use AutoDock Vina to model interactions with receptors (e.g., G-protein-coupled receptors) based on the dihydrobenzodioxin scaffold’s electron-rich aromatic system .
  • DFT calculations : Optimize the compound’s geometry at the B3LYP/6-311G++(d,p) level to predict reactivity and electrostatic potential surfaces .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

Address discrepancies through:

  • Dose-response normalization : Re-analyze raw data using four-parameter logistic curves to standardize IC50/EC50 values .
  • Orthogonal assays : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
  • Meta-analysis : Pool data from multiple labs using random-effects models to identify outliers and confounding variables (e.g., cell passage number) .

Q. How to design structure-activity relationship (SAR) studies using analogs?

Focus on systematic modifications:

  • Core substitutions : Replace the pyrazole ring with triazole or imidazole to assess heterocycle impact on potency .
  • Side-chain variations : Introduce methyl, ethyl, or benzyl groups at the acetate position to study steric effects .
  • Bioisosteres : Swap the dihydrobenzodioxin group with coumarin or quinazolinone to evaluate π-π stacking differences . Test analogs in parallel using high-throughput screening (HTS) platforms .

Q. What advanced techniques characterize degradation pathways under stress conditions?

Combine forced degradation and LC-MS/MS :

  • Acidic/basic hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours, followed by neutralization and extraction .
  • Oxidative stress : Treat with 3% H2O2 at 40°C, quench with sodium bisulfite .
  • LC-MS/MS analysis : Use a Q-TOF mass spectrometer (ESI+) to identify degradation products via accurate mass and MS/MS fragmentation .

Q. How to optimize reaction yields using design of experiments (DoE)?

Apply Box-Behnken or central composite designs :

  • Variables : Temperature (60–100°C), solvent polarity (DMSO/ethanol ratio), and catalyst loading (0.5–2 mol%) .
  • Response surface methodology : Model interactions between variables to identify optimal conditions (e.g., 85°C, 1.5 mol% catalyst, DMSO:ethanol 3:1) .
  • Validation : Triplicate runs under predicted optimal conditions to confirm yield improvements (e.g., from 45% to 72%) .

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